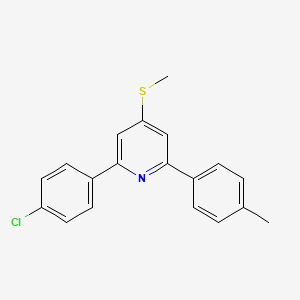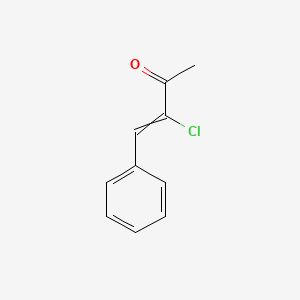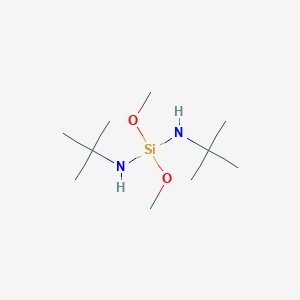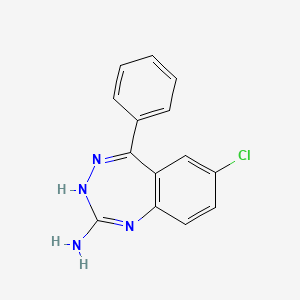
Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)-: is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a 4-chlorophenyl group at the 2-position, a 4-methylphenyl group at the 6-position, and a methylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Thioether Formation: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol as a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the pyridine nitrogen, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- exerts its effects depends on its interaction with molecular targets. The presence of the pyridine ring and the substituted aromatic groups allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-: Lacks the 6-(4-methylphenyl) group.
Pyridine, 2-(4-methylphenyl)-4-(methylthio)-: Lacks the 4-chlorophenyl group.
Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-: Lacks the methylthio group.
Uniqueness
The unique combination of the 4-chlorophenyl, 4-methylphenyl, and methylthio groups in Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
136490-12-5 |
|---|---|
Molecular Formula |
C19H16ClNS |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(4-methylphenyl)-4-methylsulfanylpyridine |
InChI |
InChI=1S/C19H16ClNS/c1-13-3-5-14(6-4-13)18-11-17(22-2)12-19(21-18)15-7-9-16(20)10-8-15/h3-12H,1-2H3 |
InChI Key |
SDSNYEVUIFVQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)SC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)



![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
